6-Thia-3-azabicyclo[3.2.1]octane
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Overview
Description
6-Thia-3-azabicyclo[321]octane is a bicyclic compound that features a sulfur atom and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thia-3-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with an azabicyclic precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Thia-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: Both the sulfur and nitrogen atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce primary or secondary amines.
Scientific Research Applications
6-Thia-3-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Thia-3-azabicyclo[3.2.1]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms within the bicyclic structure can form specific interactions with these targets, influencing their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Azabicyclo[3.2.1]octane: Lacks the sulfur atom, which can significantly alter its chemical properties and reactivity.
8-Oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom instead of sulfur, leading to different chemical behavior and applications.
8-Thia-3-azabicyclo[3.2.1]octane:
Uniqueness
6-Thia-3-azabicyclo[3.2.1]octane is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C6H11NS |
---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
6-thia-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NS/c1-5-2-7-3-6(1)8-4-5/h5-7H,1-4H2 |
InChI Key |
PGJQHWLHYPRRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1SC2 |
Origin of Product |
United States |
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